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Compound of Interest

Compound Name: DNP-PEG6-acid

Cat. No.: B1192579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DNP-PEG6-acid as a

versatile heterobifunctional linker in the development of targeted drug delivery systems.

Detailed protocols for key experimental procedures are included to facilitate the practical

application of this reagent in a research setting.

Introduction to DNP-PEG6-acid
DNP-PEG6-acid is a polyethylene glycol (PEG) linker featuring a dinitrophenyl (DNP) group at

one terminus and a carboxylic acid at the other.[1] This unique structure provides a strategic

advantage in the design of sophisticated drug delivery vehicles such as nanoparticles and

liposomes. The key functionalities of DNP-PEG6-acid are:

DNP Group: The dinitrophenyl group can serve multiple purposes. It can act as a hapten for

the recruitment of anti-DNP antibodies, a strategy employed to elicit an immune response,

such as complement-dependent cytotoxicity (CDC), against targeted cells. Additionally, the

DNP group can be utilized for imaging applications.[2]

PEG6 Spacer: The hexaethylene glycol spacer enhances the aqueous solubility and stability

of the conjugated molecule. It also provides a flexible linker arm that can reduce steric

hindrance between the delivery vehicle and the targeting moiety or the target cell surface.
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Carboxylic Acid: The terminal carboxylic acid group allows for the covalent conjugation to

primary amines on targeting ligands (e.g., antibodies, peptides) or drug molecules through

the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g.,

EDC in the presence of NHS or HATU).[1]

Applications in Targeted Drug Delivery
DNP-PEG6-acid is a valuable tool for the surface functionalization of drug delivery systems to

achieve targeted therapy. By conjugating a targeting ligand to the carboxylic acid end, the

resulting drug carrier can selectively bind to and be internalized by cells that overexpress the

corresponding receptor. This approach can enhance the therapeutic efficacy of the

encapsulated drug while minimizing off-target side effects.

A key application of the DNP moiety is in "pre-targeting" strategies or for eliciting an immune

response at the target site. For instance, a DNP-functionalized nanoparticle can first be

administered to accumulate at a tumor site. Subsequently, an anti-DNP antibody can be

introduced, which will bind to the DNP groups on the nanoparticles, thereby recruiting immune

effector cells or activating the complement cascade to destroy the cancer cells.

Quantitative Data Summary
The following tables summarize hypothetical yet realistic quantitative data for a DNP-PEG6-
acid functionalized liposomal drug delivery system targeting cancer cells. These values are

representative of what one might expect to find in the literature for similar targeted nanoparticle

systems.

Table 1: Physicochemical Characterization of DNP-PEG6-Functionalized Liposomes
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Parameter Un-targeted Liposomes
DNP-PEG6-Targeted
Liposomes

Particle Size (nm) 110 ± 5.2 115 ± 4.8

Polydispersity Index (PDI) 0.12 ± 0.02 0.15 ± 0.03

Zeta Potential (mV) -25.3 ± 2.1 -28.7 ± 2.5

Drug Loading Content (%) 12.5 ± 1.1 12.2 ± 1.3

Encapsulation Efficiency (%) 92.3 ± 3.4 90.8 ± 3.9

Table 2: In Vitro Doxorubicin Release Profile

Time (hours)
Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.5 (%)

1 5.2 ± 0.8 15.8 ± 1.5

4 10.1 ± 1.2 35.2 ± 2.1

8 18.5 ± 1.9 60.7 ± 3.3

12 25.3 ± 2.3 75.1 ± 3.9

24 38.6 ± 2.8 88.9 ± 4.2

48 55.2 ± 3.5 94.3 ± 3.7

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
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Treatment Group
Tumor Volume at Day 21
(mm³)

Tumor Growth Inhibition
(%)

Saline Control 1500 ± 150 -

Free Doxorubicin 850 ± 120 43.3

Un-targeted Liposomes 600 ± 110 60.0

DNP-PEG6-Targeted

Liposomes
250 ± 80 83.3

Experimental Protocols
Protocol for Formulation of DNP-PEG6-Acid
Functionalized Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with

DNP-PEG6-acid using the thin-film hydration method followed by extrusion.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000)

DNP-PEG6-acid

Doxorubicin hydrochloride

Chloroform and Methanol (2:1, v/v)

Phosphate Buffered Saline (PBS), pH 7.4

Ammonium sulfate solution (250 mM)
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Rotary evaporator

Liposome extruder with polycarbonate membranes (100 nm pore size)

Dialysis tubing (MWCO 10-12 kDa)

Procedure:

Lipid Film Hydration:

In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and DNP-PEG6-
acid in a molar ratio of 55:40:4:1 in a chloroform:methanol (2:1) solvent mixture.

Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to

form a thin lipid film on the flask wall.

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at

60°C for 1 hour. This will form multilamellar vesicles (MLVs).

Liposome Extrusion:

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C

water bath.

Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a

liposome extruder at 60°C to form unilamellar vesicles (LUVs).

Drug Loading:

Remove the external ammonium sulfate by dialysis against PBS (pH 7.4) at 4°C.

Prepare a doxorubicin hydrochloride solution in PBS.

Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1 hour

to actively load the drug via the ammonium sulfate gradient.
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Remove unloaded doxorubicin by dialysis against PBS at 4°C for 24 hours, with several

buffer changes.

Characterization:

Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

Quantify the drug loading content and encapsulation efficiency by disrupting the liposomes

with a suitable solvent (e.g., methanol) and measuring the doxorubicin concentration using

a spectrophotometer or fluorometer.

Protocol for In Vitro Drug Release Study
This protocol outlines a dialysis-based method to assess the in vitro release of doxorubicin

from the formulated liposomes at different pH conditions, simulating physiological and tumor

microenvironments.

Materials:

Doxorubicin-loaded liposomes

Phosphate Buffered Saline (PBS), pH 7.4

Acetate Buffer, pH 5.5

Dialysis tubing (MWCO 10-12 kDa)

Shaking incubator or water bath

Spectrophotometer or fluorometer

Procedure:

Place 1 mL of the doxorubicin-loaded liposome suspension into a dialysis bag.

Immerse the sealed dialysis bag into 50 mL of release medium (either PBS pH 7.4 or Acetate

Buffer pH 5.5) in a beaker.

Incubate the beaker at 37°C with gentle shaking (e.g., 100 rpm).
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At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release

medium from the beaker.

Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain

sink conditions.

Quantify the concentration of doxorubicin in the collected samples using a

spectrophotometer or fluorometer.

Calculate the cumulative percentage of drug release at each time point relative to the initial

amount of drug in the liposomes.

Protocol for Complement-Dependent Cytotoxicity (CDC)
Assay
This protocol is designed to evaluate the ability of DNP-functionalized targeted cells (or cells

targeted by DNP-liposomes) to be lysed by the complement system in the presence of an anti-

DNP antibody.

Materials:

Target cells (e.g., cancer cell line)

Anti-DNP antibody (IgG or IgM)

Normal human serum (as a source of complement)

Heat-inactivated human serum (control)

Cell culture medium

96-well microplate

Cell viability assay kit (e.g., LDH release assay or Calcein AM)

Plate reader

Procedure:
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Seed the target cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to

adhere overnight.

If not directly functionalized, incubate the cells with DNP-PEG6-acid conjugated targeting

agent or DNP-liposomes for a sufficient time to allow binding. Wash to remove unbound

constructs.

Prepare serial dilutions of the anti-DNP antibody in cell culture medium.

Remove the culture medium from the wells and add the antibody dilutions.

Add the complement source (normal human serum) to a final concentration of 10-25%. For

the negative control, add heat-inactivated serum.

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

Assess cell lysis using a suitable cell viability assay. For an LDH release assay, measure the

lactate dehydrogenase released into the supernatant. For a Calcein AM assay, measure the

fluorescence of viable cells.

Calculate the percentage of specific lysis for each antibody concentration.
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Caption: Experimental workflow for the formulation and evaluation of DNP-PEG6-acid
functionalized liposomes.
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Caption: Simplified FGF2-FGFR1 signaling pathway and the inhibitory action of a targeted drug

delivery system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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